molecular formula C17H18O4 B14335424 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol CAS No. 105531-76-8

4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol

Cat. No.: B14335424
CAS No.: 105531-76-8
M. Wt: 286.32 g/mol
InChI Key: MENHEEQXMQTGEM-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol is an organic compound with a complex structure that includes a dioxane ring and a methoxyphenyl group

Preparation Methods

The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate.

Chemical Reactions Analysis

4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol involves its interaction with molecular targets through its phenolic and methoxy groups. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity . The compound’s ability to absorb UV radiation also makes it useful in sunscreen formulations .

Comparison with Similar Compounds

4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

CAS No.

105531-76-8

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-1,3-dioxan-2-yl]phenol

InChI

InChI=1S/C17H18O4/c1-19-16-8-4-12(5-9-16)14-10-20-17(21-11-14)13-2-6-15(18)7-3-13/h2-9,14,17-18H,10-11H2,1H3

InChI Key

MENHEEQXMQTGEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2COC(OC2)C3=CC=C(C=C3)O

Origin of Product

United States

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